![molecular formula C6H15NO2S B2459325 Hexane-2-sulfonamide CAS No. 1248031-70-0](/img/structure/B2459325.png)
Hexane-2-sulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of sulfonamides, including Hexane-2-sulfonamide, often involves a self-templation approach . The solvent is removed under reduced pressure to produce the target product, which is then recrystallized from ethylacetate-n-hexane to produce the target products with excellent yield and purity .Molecular Structure Analysis
Sulfonamides, including Hexane-2-sulfonamide, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . They are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .Chemical Reactions Analysis
Sulfonamides, including Hexane-2-sulfonamide, have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents . They can be synthesized from aryl carboxylic acids and amines through an initial decarboxylative chlorosulfonylation, followed by a one-pot sulfonamide formation via the addition of an amine .Physical And Chemical Properties Analysis
The solid forms of sulfonamides often display different mechanical, thermal and physicochemical properties that can influence the bioavailability and stability of the drugs . The polymorphic structures are of great interest to the pharmaceutical industry because of their ability to modify the physical properties of the active pharmaceutical ingredient .Scientific Research Applications
- Hexane-2-sulfonamide, also known as sulfonimidate , is a sulfur(VI) species with a tetrahedral sulfur center. It has four different groups attached: S–O, S–C, S–N, and S–O (Fig. 2 in ).
- Sulfonimidates have been utilized as precursors for various applications:
- Drug candidates : Some sulfonimidates exhibit promising pharmacological properties. For example, they have been investigated as potential antidiabetic agents .
Synthesis and Intermediates
Drug Candidates and Medicinal Chemistry
Mechanism of Action
Target of Action
Hexane-2-sulfonamide, like other sulfonamides, primarily targets enzymes such as α-glucosidase and α-amylase . These enzymes play a crucial role in the digestion of carbohydrates, thus influencing glucose metabolism .
Mode of Action
Sulfonamides, including Hexane-2-sulfonamide, act as competitive inhibitors of these enzymes . They mimic the natural substrates of these enzymes, binding to their active sites and preventing the normal substrate from binding . This inhibits the enzyme’s function, leading to a decrease in the breakdown of carbohydrates and thus affecting glucose metabolism .
Biochemical Pathways
The inhibition of α-glucosidase and α-amylase disrupts the normal digestion of carbohydrates, leading to a decrease in the production of glucose . This can affect various biochemical pathways related to glucose metabolism and energy production .
Pharmacokinetics
Sulfonamides generally have good absorption and distribution profiles, are metabolized in the liver, and are excreted in the urine . These properties can impact the bioavailability of Hexane-2-sulfonamide, influencing its efficacy and potential side effects.
Result of Action
The primary result of Hexane-2-sulfonamide’s action is the disruption of normal carbohydrate digestion and glucose metabolism . This can lead to a decrease in blood glucose levels, which may be beneficial in conditions such as diabetes . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Hexane-2-sulfonamide. For instance, the presence of other substances in the body can affect the drug’s absorption and metabolism . Additionally, factors such as pH levels, temperature, and the presence of other drugs can impact the drug’s stability and efficacy .
Safety and Hazards
Future Directions
Sulfonamides, including Hexane-2-sulfonamide, form the basis of several groups of drugs. They exhibit a range of pharmacological activities, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . The increase in the number of new sulfonamide derivatives makes it necessary to study more rationally the chemical structure .
properties
IUPAC Name |
hexane-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2S/c1-3-4-5-6(2)10(7,8)9/h6H,3-5H2,1-2H3,(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYBSBGCKDDXBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexane-2-sulfonamide |
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